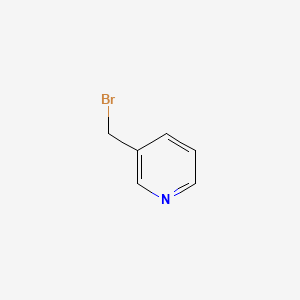

3-(Bromomethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCXGFNZZRXOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288982 | |

| Record name | 3-(BROMOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-55-8 | |

| Record name | 69966-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(BROMOMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Bromomethyl)pyridine: Properties, Synthesis, and Applications

Introduction

3-(Bromomethyl)pyridine is a pivotal heterocyclic building block in modern organic and medicinal chemistry. As a derivative of pyridine, a core structure in numerous natural products and pharmaceuticals, this reagent serves as a versatile electrophile for introducing the pyridin-3-ylmethyl moiety into a wide array of molecular scaffolds.[1] Its utility is primarily derived from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, making it an indispensable tool for researchers in drug discovery and materials science. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, reactivity, applications, and essential safety protocols for its handling and use. While the free base is known, it is most commonly supplied and utilized as its more stable hydrobromide salt, which will be the primary focus of this document.

Identification and Physicochemical Properties

This compound is typically handled as its hydrobromide salt to enhance stability and shelf-life. The salt form mitigates the lachrymatory and reactive nature of the free base. It is crucial for researchers to distinguish between the free base and the hydrobromide salt, as their molecular weights and physical properties differ significantly.

| Property | This compound Hydrobromide | This compound (Free Base) |

| CAS Number | 4916-55-6[2] | 10489-05-1 (less common) |

| Molecular Formula | C₆H₆BrN · HBr[2] | C₆H₆BrN[3] |

| Molecular Weight | 252.93 g/mol [2] | 172.02 g/mol [3] |

| Appearance | White to brown crystalline solid or powder[4] | Not typically isolated as a stable solid |

| Melting Point | 150-155 °C (lit.)[5] | Not applicable |

| Boiling Point | Decomposes | 265.2 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in polar solvents like DMF, DMSO; partially soluble in water. | Soluble in common organic solvents. |

| SMILES String | Br[H].BrCc1cccnc1[5] | C1=CC(=CN=C1)CBr |

| InChI Key | FNHPUOJKUXFUKN-UHFFFAOYSA-N[5] | KHCXGFNZZRXOND-UHFFFAOYSA-N |

Synthesis and Reactivity

Synthesis: The synthesis of this compound hydrobromide typically starts from a more readily available precursor like 3-picoline (3-methylpyridine) or 3-pyridinemethanol. A common laboratory-scale synthesis involves the radical bromination of 3-picoline using N-bromosuccinimide (NBS) and a radical initiator like AIBN. An alternative route involves the treatment of 3-pyridinemethanol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A published method for a related compound, 5-methyl-3-(bromomethyl)pyridine hydrobromide, involves the treatment of the corresponding alcohol with hydrogen bromide in xylene, with azeotropic removal of water to drive the reaction to completion.[6]

Reactivity: The primary utility of this compound stems from its reactivity as an alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is the cornerstone of its application in synthesis.

Common nucleophiles that react with this compound include:

-

O-Nucleophiles: Alcohols and phenols, typically in the presence of a mild base, to form pyridylmethyl ethers.[1][7]

-

N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles and pyrazoles, to form N-substituted pyridylmethyl derivatives.[8][9]

-

S-Nucleophiles: Thiols and thiophenols to generate pyridylmethyl thioethers.

-

C-Nucleophiles: Carbanions, such as those derived from malonates or other active methylene compounds, to form new carbon-carbon bonds.

The use of the hydrobromide salt requires the presence of a base to first neutralize the salt and liberate the reactive free base in situ. Typically, at least two equivalents of base are needed: one to neutralize the HBr salt and a second to deprotonate the nucleophile or scavenge the HBr generated during the alkylation reaction. Common bases for this purpose are mild, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

Applications in Drug Discovery and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions make it a valuable component for modulating pharmacokinetic and pharmacodynamic properties. This compound provides a direct and efficient means to incorporate the pyridin-3-ylmethyl group, which can serve as a key pharmacophore or a versatile linker.

For instance, derivatives of this compound are crucial intermediates in the synthesis of various therapeutic agents. A notable example is the synthesis of Rupatadine, an antihistamine, which utilizes 5-methyl-3-(bromomethyl)pyridine as a key intermediate.[6] The ability to readily form ether and amine linkages allows for the rapid generation of compound libraries for lead optimization in drug discovery programs targeting a wide range of diseases.

Experimental Protocol: O-Alkylation of a Phenol

This section provides a representative, field-proven protocol for the O-alkylation of a phenol using this compound hydrobromide. This procedure is based on standard Williamson ether synthesis conditions widely employed for similar alkylating agents.[10][11]

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)pyridine.

Reaction Scheme:

Materials:

-

This compound hydrobromide (1.0 eq)

-

4-Methoxyphenol (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, powder) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.05 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent) to the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the deprotonation of the phenol.

-

Reagent Addition: Add this compound hydrobromide (1.0 eq) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-((4-methoxyphenoxy)methyl)pyridine.

Causality and Self-Validation:

-

Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ≈ 10) and neutralize the HBr salt, but it is mild enough to prevent side reactions. Its insolubility in the organic phase during extraction simplifies the work-up.[10][11]

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by stabilizing the transition state without solvating the nucleophile excessively.[10][11]

-

Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or oxygen, ensuring the integrity of the reagents.

-

Aqueous Work-up: The extensive washing with water is critical for removing the high-boiling point DMF solvent, which is a common challenge in reactions of this type.

Caption: Workflow for the O-alkylation of 4-methoxyphenol.

Safety, Handling, and Storage

This compound hydrobromide is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as corrosive. It causes severe skin burns and eye damage (GHS05, H314).[5] It may also be harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles and a face shield.[5]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored in a corrosives-compatible cabinet, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound, particularly as its hydrobromide salt, is a potent and versatile reagent for the introduction of the pyridin-3-ylmethyl group. Its predictable reactivity in SN2 reactions with a variety of nucleophiles makes it a valuable tool in the synthesis of complex molecules, especially within the pharmaceutical industry. A thorough understanding of its properties, reactivity, and stringent adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

-

Narasimhan, B., et al. (2011). Synthesis and QSAR evaluation of [2-(substituted-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 720-727. Available at: [Link]

-

Brahmbhatt, H., Molnar, M., & Pavić, V. (2018). Pyrazole nucleus fused tri-substituted imidazole derivatives as antioxidant and antibacterial agents. Karbala International Journal of Modern Science, 4(2), 200-206. Available at: [Link]

-

Fokin, A. A., et al. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 19(11), 6593–6601. Available at: [Link]

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203-205. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). This compound hydrobromide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Liu, Y., et al. (2014). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 118(1), 145-155. Available at: [Link]

-

Arefian, M., et al. (2017). Transesterification Kinetics Investigation of R-Substituted Phenyl Benzoates with 4-Methoxyphenol in the Presence of K2CO3 in DMF. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 821-834. Available at: [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet - this compound hydrobromide. Retrieved from: [Link]

-

Chemsrc. (n.d.). This compound hydrobromide. Retrieved from: [Link]

-

ResearchGate. (n.d.). Reagents: (a) (4‐methoxyphenyl)methanethiol, K2CO3, dimethylformamide,... [Diagram]. Retrieved from: [Link]

Sources

- 1. This compound Hydrobromide | 4916-55-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]

- 5. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

3-(Bromomethyl)pyridine hydrobromide salt stability

An In-depth Technical Guide to the Stability of 3-(Bromomethyl)pyridine Hydrobromide

This compound hydrobromide is a pivotal heterocyclic building block, extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its utility stems from the reactive bromomethyl group attached to the pyridine ring, which allows for facile nucleophilic substitution and the introduction of the pyridine moiety into larger, more complex molecules.

However, the very reactivity that makes this compound a valuable synthetic intermediate also predisposes it to stability issues. A thorough understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the safety and quality of the final products. This guide provides a comprehensive technical overview of the stability of this compound hydrobromide, detailing the intrinsic and extrinsic factors that influence its degradation, outlining potential degradation pathways, and presenting robust methodologies for its stability assessment.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | References |

| Chemical Name | This compound hydrobromide | [2] |

| Synonyms | 3-Picolyl Bromide Hydrobromide | |

| CAS Number | 4916-55-6 | |

| Molecular Formula | C₆H₆BrN · HBr | [3] |

| Molecular Weight | 252.93 g/mol | [3] |

| Appearance | White to brown solid/crystalline powder | [4] |

| Melting Point | 150-155 °C | [3][4] |

Critical Factors Influencing Stability

The stability of this compound hydrobromide is not absolute and is influenced by several environmental factors. The salt form, while generally improving the handling of the parent pyridine, introduces its own set of stability considerations, primarily related to its hygroscopicity.

Moisture and Hydrolysis

The hydrobromide salt form makes the compound notably hygroscopic, readily absorbing moisture from the atmosphere.[5] This is a critical point of failure, as the presence of water can initiate hydrolysis of the highly reactive bromomethyl group.

Causality: The benzylic-like position of the bromine atom makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack by water. This SN1 or SN2 reaction results in the substitution of the bromide with a hydroxyl group, yielding 3-(hydroxymethyl)pyridine hydrobromide and hydrobromic acid. The presence of any basic impurities can catalyze this process. The conversion of the related 2-(bromomethyl)pyridine to 2-pyridinemethanol is a well-documented example of this type of hydrolysis.[6]

Temperature

Elevated temperatures can provide the necessary activation energy to overcome reaction barriers, accelerating degradation.

Causality: Thermal decomposition can lead to the release of hazardous and corrosive gases, including hydrogen bromide and various oxides of nitrogen and carbon.[5] While the compound is generally stable at ambient temperatures, prolonged exposure to heat, especially in the presence of other stressors like moisture, will significantly shorten its shelf life.[5] Studies on similar pyridinium salts show decomposition begins at temperatures around 200°C.[5][7]

Light (Photostability)

While specific photostability data for this salt is not extensively published, pyridine and its halogenated derivatives are known to be susceptible to photodegradation.

Causality: UV or visible light can provide the energy to promote electrons to higher energy states, potentially leading to homolytic cleavage of the carbon-bromine bond to form radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to complex degradation profiles. Studies have shown that UV irradiation can initiate the degradation of the pyridine ring itself, often forming products like succinic acid.[8][9]

pH and Incompatible Materials

The compound is a salt of a weak base (this compound) and a strong acid (HBr). The pH of its aqueous solutions will be acidic.

Causality: In strongly basic conditions, the pyridinium proton would be removed, liberating the free base, this compound. The free base is less stable and more volatile than the salt. Strong oxidizing agents are incompatible and can lead to vigorous, exothermic reactions, compromising the integrity of the molecule.[5]

Potential Degradation Pathways

Understanding the likely chemical transformations the compound may undergo is key to developing appropriate storage conditions and analytical methods. The primary modes of degradation are hydrolysis and, to a lesser extent, oxidation and photolysis.

Caption: Potential degradation pathways for this compound HBr.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound hydrobromide, adherence to strict storage and handling protocols is mandatory. These protocols are designed to mitigate the risks identified in Section 2.0.

-

Storage Environment: The compound must be stored in a cool, dry, and dark place.[9] A desiccator or a controlled humidity cabinet is highly recommended to protect against moisture.[5] Keep containers tightly sealed when not in use.

-

Inert Atmosphere: For long-term storage or for use as a high-purity reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against moisture and oxidation.

-

Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8] Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8] Avoid creating dust.

-

Incompatibilities: Keep the material away from strong oxidizing agents and bases.[5]

Stability Assessment: A Methodological Approach

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound hydrobromide, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable approach.[4][10]

Experimental Workflow for a Stability Study

The following workflow provides a self-validating system for assessing the stability of the compound.

Caption: Workflow for a comprehensive stability assessment study.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[11][12][13]

Objective: To intentionally degrade the sample to a target level (typically 5-20% degradation) to ensure the analytical method can separate the parent peak from all significant degradants.[13]

Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound hydrobromide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute to a final concentration.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration.[13]

-

Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven for 48 hours. Dissolve a weighed amount in the solvent to the final concentration.

-

Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12] Dissolve a weighed amount in the solvent to the final concentration.

-

Analysis: Inject all prepared samples, along with an unstressed control sample, into the validated HPLC system.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the decrease in the concentration of this compound hydrobromide and detect the appearance of degradation products.

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[14]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or 260 nm[4]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrated by the separation of the main peak from degradants in the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity: A minimum of five concentrations are used to establish a linear relationship between peak area and concentration (R² > 0.999).

-

Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with RSD values typically required to be <2%.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.

Conclusion

This compound hydrobromide is an intrinsically reactive molecule whose stability is highly dependent on environmental conditions. The primary degradation pathway is hydrolysis, driven by the compound's hygroscopic nature. Thermal stress, light exposure, and contact with incompatible materials like strong bases and oxidizing agents also pose significant risks to its integrity.

For researchers, scientists, and drug development professionals, ensuring the stability of this key starting material is paramount. This can be achieved through strict adherence to proper storage and handling protocols—specifically, exclusion of moisture and light in a cool environment. Furthermore, the implementation of a validated, stability-indicating HPLC method is a non-negotiable requirement for quality control, allowing for the reliable monitoring of purity and the detection of any potential degradation over time. By following the principles and protocols outlined in this guide, users can ensure the material's integrity, leading to more reliable and reproducible scientific outcomes.

References

-

Fang, H., Zhang, J., & Wang, B. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. Applied and Environmental Microbiology, 79(1), 128-134. [Link]

-

Wang, J., Liu, G., & Fan, J. (2011). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 32(1), 160-5. [Link]

-

Rueda-Marquez, J. J., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 14(3), 193. [Link]

-

Poulios, I., Micropoulou, E., & Kositzi, M. (2004). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. Journal of Photochemistry and Photobiology A: Chemistry, 165(1-3), 193-199. [Link]

-

Fang, H., Zhang, J., & Wang, B. (2013). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

-

El-Kassem, L. A., & El-Sherif, Z. A. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Annals of Review and Research, 1(3). [Link]

-

Kaufman, T. S. (2013). Answer to "How to get 2-bromomethyl pyridine into 2-pyridine methanol?". ResearchGate. [Link]

-

Stankova, I., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 133-139. [Link]

-

Sobiś, J., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 465-472. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Kumar, K. A., & Kumar, V. V. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(3), 332-338. [Link]

-

Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(4). [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

-

PubChem. (n.d.). This compound hydrobromide. National Center for Biotechnology Information. [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. [Link]

-

Rastogi, R. P., et al. (2000). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 61(3), 855-863. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]

-

Goel, K., Bera, S., Singh, M., & Mondal, D. (2019). Thermal stability of pyrimidinium bromide salts. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. ijrpp.com [ijrpp.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. scispace.com [scispace.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)pyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its strategic importance lies in the reactive bromomethyl group, which allows for versatile functionalization of the pyridine core. This guide provides a comprehensive technical overview of the synthesis of this compound from its readily available precursor, 3-picoline (3-methylpyridine). We will delve into the predominant synthetic route, free-radical bromination, elucidating the underlying mechanism, optimizing reaction conditions, and addressing potential challenges such as side-product formation and purification. This document is intended to serve as a practical and authoritative resource for researchers and process chemists engaged in the synthesis and application of this valuable heterocyclic building block.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of a reactive handle, such as a bromomethyl group, at the 3-position of the pyridine ring opens up a vast chemical space for the development of novel molecular entities. This compound serves as a key precursor for a range of compounds, including antihistamines, antipsychotics, and agricultural fungicides.[1] Its utility stems from the lability of the carbon-bromine bond, which readily participates in nucleophilic substitution reactions, enabling the facile introduction of various functional groups.[1]

Synthetic Strategy: Free-Radical Bromination of 3-Picoline

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 3-picoline.[2] This reaction selectively targets the methyl group, leaving the aromatic pyridine ring intact. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), a convenient and selective source of bromine radicals.[2] The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is carried out in a non-polar solvent, most commonly carbon tetrachloride (CCl4) or benzene, under reflux conditions.[2][3]

The Underlying Mechanism: A Step-by-Step Look

The free-radical bromination of 3-picoline proceeds via a well-established chain reaction mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[4]

-

Initiation: The reaction is kick-started by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, generating two radicals. These initiator radicals then react with NBS to produce a bromine radical.[4]

-

Propagation: This is the core cycle of the reaction. A bromine radical abstracts a hydrogen atom from the methyl group of 3-picoline, forming a resonance-stabilized pyridyl-3-methyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[4]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two pyridyl-3-methyl radicals, or a bromine radical and a pyridyl-3-methyl radical.[4]

Figure 1: Mechanism of Free-Radical Bromination. A visual representation of the initiation, propagation, and termination steps.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust and reproducible method for the synthesis of this compound hydrobromide. The hydrobromide salt is often preferred for its crystalline nature, which facilitates purification and enhances stability.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Picoline | 93.13 | 10.0 g | 0.107 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.1 g | 0.107 | 1.0 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.26 g | 0.0011 | 0.01 |

| Carbon Tetrachloride (CCl4) | 153.82 | 200 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-picoline (10.0 g, 0.107 mol), N-bromosuccinimide (19.1 g, 0.107 mol), and benzoyl peroxide (0.26 g, 0.0011 mol).

-

Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C) with vigorous stirring under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours). The succinimide byproduct will float to the surface as the reaction progresses.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The succinimide is removed by filtration. The filtrate is then concentrated under reduced pressure to yield a crude oil.

-

Purification: The crude product is purified by vacuum distillation. Alternatively, the crude oil can be dissolved in diethyl ether, and dry hydrogen bromide gas can be bubbled through the solution to precipitate the this compound hydrobromide salt.[5] The salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Figure 2: Experimental Workflow for Synthesis. A flowchart outlining the key steps in the synthesis of this compound.

Key Considerations and Field-Proven Insights

Choice of Solvent and Initiator

While carbon tetrachloride is a classic solvent for this reaction due to its inertness and ability to promote radical chain reactions, its toxicity and environmental concerns have led to the exploration of alternatives.[3] Benzene and dichloromethane have been shown to be effective substitutes.[3] The choice of radical initiator is also critical; both AIBN and BPO are effective, with BPO often being preferred due to its lower cost.

Management of Side Reactions

The primary side reaction in the free-radical bromination of 3-picoline is the formation of di- and tri-brominated products, 3-(dibromomethyl)pyridine and 3-(tribromomethyl)pyridine, respectively.[5] The formation of these over-brominated species can be minimized by carefully controlling the stoichiometry of NBS. Using a 1:1 molar ratio of 3-picoline to NBS is crucial for maximizing the yield of the desired mono-brominated product.[5]

Another potential side reaction is the bromination of the pyridine ring itself. However, under free-radical conditions, benzylic bromination is significantly favored over electrophilic aromatic substitution.[2]

Product Stability and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The free base is known to be unstable and can decompose over time. Conversion to the hydrobromide salt significantly enhances its stability, making it easier to store and handle.

Safety and Hazard Management

N-Bromosuccinimide (NBS): NBS is an oxidizing agent and can react violently with combustible materials.[6] It is also a skin and eye irritant. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling NBS.

This compound and its Hydrobromide Salt: These compounds are corrosive and can cause severe skin burns and eye damage. They are also toxic if inhaled or swallowed. All handling should be performed in a chemical fume hood.

Carbon Tetrachloride: This solvent is a known carcinogen and is toxic to the liver.[7] Its use should be minimized, and it should only be handled in a well-ventilated area with appropriate respiratory protection.

Conclusion

The synthesis of this compound from 3-picoline via free-radical bromination with N-Bromosuccinimide is a well-established and efficient method. By understanding the underlying reaction mechanism, carefully controlling the reaction conditions, and being mindful of potential side reactions, researchers can reliably produce this valuable synthetic intermediate. The protocol and insights provided in this guide are intended to empower scientists and drug development professionals to confidently and safely perform this important transformation in their laboratories.

References

-

Tetrahedron Letters. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). N-BROMOSUCCINIMIDE GHS Safety Data Sheet. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Retrieved from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

The Royal Society of Chemistry. (n.d.). Synthesis of 2,6-Bis(bromomethyl)pyridine. Retrieved from [Link]

-

Heterocyclic Communications. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

ResearchGate. (n.d.). The influence of bromide type on the composition of 3-picoline oxidation. Retrieved from [Link]

-

Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link]

-

Tetrahedron Letters. (2002). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

Sources

- 1. This compound Manufacturer & Supplier China | Properties, Safety, Uses, MSDS, Price – High Quality Chemical Exporter [pipzine-chem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. byjus.com [byjus.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

Section 1: The Electronic Landscape and Inherent Reactivity of the Pyridine Nucleus

An In-Depth Technical Guide to the Electrophilic Substitution of 3-(Bromomethyl)pyridine

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (SEAr) reactions involving this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to explore the underlying electronic principles, regiochemical outcomes, and strategic considerations essential for successfully functionalizing this challenging heterocyclic system.

The pyridine ring, an isoelectronic analogue of benzene, presents a significantly different electronic environment for electrophilic attack. The presence of the electronegative nitrogen atom imparts a general electron deficiency, or "π-deficient" character, across the entire ring system.[1][2] This has two primary consequences:

-

Deactivation: The pyridine ring is substantially less nucleophilic than benzene, rendering it highly unreactive towards most electrophiles.[3][4] Electrophilic substitution reactions, if they proceed at all, require harsh, forcing conditions, often comparable to those needed for nitrobenzene.[1][5]

-

Regioselectivity: The nitrogen atom exerts a powerful inductive and mesomeric electron-withdrawing effect. Under neutral or acidic conditions, this deactivation is most pronounced at the C-2 (ortho) and C-4 (para) positions. Consequently, electrophilic attack preferentially occurs at the C-3 (meta) position.[2][6][7]

The rationale for meta-selectivity is best understood by examining the stability of the cationic Wheland intermediates (σ-complexes) formed upon electrophilic attack at each position. Attack at C-2 or C-4 results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom—a thermodynamically unfavorable state.[7][8][9] In contrast, attack at the C-3 position allows the positive charge to be delocalized across three carbon atoms without involving the nitrogen, leading to a more stable intermediate.[5][6]

Diagram 1: Stability of Wheland intermediates in pyridine EAS.

Section 2: Influence of the 3-(Bromomethyl) Substituent

The this compound molecule introduces a second layer of electronic complexity. The -CH₂Br group is an electron-withdrawing substituent due to the strong inductive effect (-I) of the bromine atom. This effect further deactivates the already π-deficient pyridine ring, making electrophilic substitution even more challenging.

The combined deactivating effects of the ring nitrogen and the 3-(bromomethyl) group necessitate the use of highly aggressive reaction conditions. The primary site of substitution will be governed by the directing influence of both moieties. Since both the ring nitrogen and the C-3 substituent direct incoming electrophiles to a meta position, the C-5 position becomes the most likely site for substitution, as it is meta to both the nitrogen (position 1) and the bromomethyl group (position 3).

Section 3: A Survey of Electrophilic Substitution Reactions

The practical application of SEAr on this compound is limited by its profound deactivation. The following sections detail the feasibility and expected outcomes for common SEAr reactions.

Nitration

Nitration is one of the few electrophilic substitution reactions that can be forced to occur on highly deactivated rings. It requires a potent nitrating system, typically a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures.[10][11] Under these strongly acidic conditions, the pyridine nitrogen is protonated to form a pyridinium ion. This dramatically increases the electron-withdrawing nature of the ring, further retarding the reaction rate but reinforcing the C-5 regioselectivity.

Sulfonation

Sulfonation of pyridine requires exceptionally harsh conditions, such as heating with oleum (fuming sulfuric acid) at temperatures exceeding 200°C, often in the presence of a mercury(II) sulfate catalyst.[4][12] The reaction proceeds via attack by SO₃, and the extreme conditions reflect the high activation energy barrier. For this compound, the expected product is this compound-5-sulfonic acid.

Halogenation

Direct electrophilic halogenation of deactivated pyridines is notoriously difficult and often provides low yields.[13] Reactions with elemental halogens (e.g., Br₂, Cl₂) typically require very high temperatures and may produce a mixture of regioisomers.[7] More modern and selective methods for pyridine halogenation have been developed, such as those proceeding through Zincke imine intermediates, but these are multi-step sequences that alter the pyridine ring itself rather than performing a direct C-H functionalization on the intact heterocycle.[14]

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible on pyridine and its derivatives, including this compound. [7] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions is a strong Lewis base and will preferentially coordinate with the non-bonding electron pair on the pyridine nitrogen.[3][15] This interaction forms a highly deactivated complex that is resistant to electrophilic attack by the alkyl or acyl carbocation.[1] This is a critical limitation for synthetic planning.

Table 1: Summary of Electrophilic Substitution Reactions on this compound

| Reaction | Typical Reagents & Conditions | Expected Major Product | Causality & Key Challenges |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄, elevated temp. | 3-(Bromomethyl)-5-nitropyridine | Requires forcing conditions due to severe ring deactivation. Nitrogen protonation creates a pyridinium ion, further slowing the reaction. |

| Sulfonation | Oleum (H₂SO₄/SO₃), HgSO₄ catalyst, >200°C | This compound-5-sulfonic acid | Extremely high activation energy. The catalyst is often required to facilitate the reaction on the highly deactivated ring. |

| Halogenation | Br₂ or Cl₂, high temp. | 3-(Bromomethyl)-5-halopyridine | Low reactivity and potential for poor regioselectivity. High temperatures can lead to side reactions and decomposition. |

| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No Reaction | The Lewis acid catalyst (AlCl₃) complexes irreversibly with the basic pyridine nitrogen, deactivating the ring completely towards the electrophile. |

Section 4: Strategic Methodologies & Experimental Protocols

Given the challenging nature of these reactions, protocols must be robust and self-validating. The following are representative procedures based on established methodologies for deactivated heterocyclic systems.

Protocol 4.1: Nitration of this compound to yield 3-(Bromomethyl)-5-nitropyridine

Principle: This protocol utilizes a mixed acid system (H₂SO₄/HNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction is performed at an elevated temperature to overcome the high activation energy of the deactivated substrate. The sulfuric acid serves both as a catalyst and a solvent, and ensures the complete protonation of the pyridine nitrogen.

Step-by-Step Methodology:

-

Safety Precaution: All operations must be conducted in a certified chemical fume hood. Personal protective equipment (lab coat, safety glasses, acid-resistant gloves) is mandatory.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, cautiously add concentrated sulfuric acid (e.g., 20 mL).

-

Substrate Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add this compound (e.g., 5.0 g, 29.1 mmol) to the sulfuric acid with continuous stirring. The formation of the pyridinium salt is exothermic.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 4.5 mL) to concentrated sulfuric acid (e.g., 4.5 mL), pre-cooled in an ice bath.

-

Electrophilic Attack: Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C using an oil bath. Maintain this temperature for 3-4 hours, monitoring the reaction by TLC or LC-MS if possible.

-

Quenching: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice (e.g., 150 g) in a large beaker with vigorous stirring.

-

Neutralization & Extraction: Carefully neutralize the cold aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. The product may precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).

-

Workup & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 5: Overcoming Reactivity Barriers: The N-Oxide Strategy

A powerful and field-proven strategy to overcome the inherent unreactivity of the pyridine ring is to convert it to its corresponding Pyridine N-Oxide .[3] The N-oxide functional group fundamentally alters the electronic properties of the ring:

-

Activation: The oxygen atom can donate electron density back into the ring via resonance, activating the C-2 and C-4 positions towards electrophilic attack.[16] The pyridine N-oxide is significantly more reactive than pyridine itself.

-

Regiocontrol: This activation directs incoming electrophiles to the C-4 (para) position.

-

Reversibility: The N-oxide can be readily removed post-substitution by reduction with reagents like PCl₃ or H₂/Pd to yield the functionalized pyridine.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Heterocyclic Compounds Part-III (Pyridine) by Dr Pramod R Padole | PPTX [slideshare.net]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. quora.com [quora.com]

- 6. aklectures.com [aklectures.com]

- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)pyridine Hydrobromide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-(bromomethyl)pyridine hydrobromide, a crucial parameter for its application in research and drug development. Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational chemical principles, provides insights based on structurally related compounds, and presents detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction: The Significance of Solubility in a Preclinical Context

This compound hydrobromide is a halogenated heterocyclic building block essential in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules.[1][2] Its utility as a reagent is fundamentally governed by its solubility in organic solvents, which dictates the choice of reaction media, influences reaction kinetics, and impacts purification strategies. In drug development, the solubility of precursors and intermediates like this compound hydrobromide is a critical consideration that affects process scalability, yield, and ultimately, the economic viability of a synthetic route.

This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical and practical aspects of this compound's solubility.

Physicochemical Properties of this compound Hydrobromide

A thorough understanding of the physicochemical properties of this compound hydrobromide is the first step in predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Br₂N | [3][4] |

| Molecular Weight | 252.93 g/mol | [3][4] |

| Appearance | Brown to white solid/crystalline powder | [1][5] |

| Melting Point | 150-155 °C | [2][6] |

| Structure | Pyridinium salt | [2][4] |

The compound's salt-like nature, arising from the hydrobromide salt of the pyridine nitrogen, is a dominant factor influencing its solubility. This ionic character suggests a preference for polar solvents capable of solvating both the pyridinium cation and the bromide anion.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, a theoretical approach based on the principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound hydrobromide. As a pyridinium salt, its dissolution is governed by several intermolecular forces.

Key Influencing Factors:

-

Solvent Polarity: Due to its ionic nature, this compound hydrobromide is expected to exhibit higher solubility in polar solvents that can effectively solvate the charged species. Polar protic solvents, such as alcohols, can hydrogen bond with the bromide anion and interact with the pyridinium cation. Polar aprotic solvents, like DMSO and DMF, can also be effective due to their high dipole moments.

-

Lattice Energy: The strength of the ionic interactions within the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur. The high melting point of this compound hydrobromide suggests a significant lattice energy.

-

Intermolecular Interactions: The solubility of pyridinium salts can be influenced by subtle intermolecular interactions, such as C–H···π interactions, which can disrupt the ionic crystal lattice and enhance solubility in certain organic solvents.[7]

The diagram below illustrates the key intermolecular forces at play during the dissolution of this compound hydrobromide in a polar protic solvent.

Sources

- 1. This compound Hydrobromide | 4916-55-6 [chemicalbook.com]

- 2. 3-(溴甲基)吡啶 氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3-(Bromomethyl)pyridine and its Hydrobromide Salt

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(bromomethyl)pyridine, a pivotal heterocyclic building block in pharmaceutical and materials science. Given the prevalence of its more stable hydrobromide salt in commercial and laboratory settings, this guide will focus on the spectral characteristics of This compound hydrobromide . Concurrently, it will offer expert insights into the anticipated spectral features of the corresponding free base, elucidating the structural and electronic effects of the pyridinium protonation on the spectral output. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Introduction: The Significance of this compound in Synthesis

This compound is a versatile reagent, primarily employed for the introduction of the 3-pyridylmethyl moiety into a variety of molecular scaffolds. Its utility is rooted in the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. However, the inherent basicity of the pyridine nitrogen can lead to self-reactivity and instability. Consequently, it is most commonly supplied and handled as its hydrobromide salt, which enhances stability by protonating the pyridine ring, thereby deactivating it towards nucleophilic attack. A thorough understanding of the spectral signatures of both the salt and the free base is therefore crucial for reaction monitoring, quality control, and structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.

Expected Fragmentation of this compound (Free Base)

The mass spectrum of the free base, this compound (C₆H₆BrN), is predicted to exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, this peak will manifest as a characteristic doublet (M+ and M+2) with nearly equal intensities, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation pathway is anticipated to be the cleavage of the C-Br bond, which is the weakest bond in the molecule. This would result in the formation of a stable pyridin-3-ylmethyl cation.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Interpretation |

| 171 | 173 | [C₆H₆BrN]⁺ | Molecular Ion (M⁺) |

| 92 | 92 | [C₆H₆N]⁺ | Loss of Br radical |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI mass spectrum is as follows:

-

Sample Preparation : Dissolve a small quantity of the purified this compound free base in a volatile organic solvent, such as dichloromethane or methanol.

-

Instrument Setup : Utilize a mass spectrometer equipped with an electron ionization source. The electron energy is typically set to 70 eV to induce fragmentation.[1]

-

Sample Introduction : Introduce the sample into the ion source. For volatile compounds, this can be achieved via a gas chromatography (GC-MS) interface or a direct insertion probe.[1]

-

Ionization and Analysis : In the ion source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting ions are then accelerated into the mass analyzer (e.g., a quadrupole) where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The detector records the abundance of each ion, generating a mass spectrum.

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound and its hydrobromide salt are expected to show distinct differences, particularly in the regions associated with the pyridine ring and N-H vibrations.

This compound Hydrobromide

The IR spectrum of this compound hydrobromide is characterized by the presence of a broad absorption band in the region of 2500-3000 cm⁻¹, which is indicative of the N⁺-H stretching vibration of the pyridinium salt. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region, typically around 600-700 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound Hydrobromide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2500-3000 | Broad, Strong | N⁺-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| ~1200-1000 | Medium | In-plane C-H Bending |

| ~700-600 | Medium | C-Br Stretch |

Comparison with this compound (Free Base)

For the free base, the most notable difference would be the absence of the broad N⁺-H stretching band. The aromatic C-H and ring stretching vibrations would still be present, although their positions might shift slightly due to the change in the electronic environment of the ring upon deprotonation.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

For solid samples like this compound hydrobromide, the KBr pellet method is a standard technique.[2][3]

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Pellet Formation : Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[4]

-

Background Spectrum : Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy of this compound Hydrobromide

The ¹H NMR spectrum of this compound hydrobromide is significantly influenced by the protonation of the pyridine nitrogen. This protonation deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to the free base. The spectrum is typically recorded in a polar deuterated solvent like DMSO-d₆.

Table 3: ¹H NMR Spectral Data for this compound Hydrobromide in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| H-2 | ~8.8 | Singlet (or narrow doublet) |

| H-6 | ~8.7 | Doublet |

| H-4 | ~8.2 | Doublet of triplets |

| H-5 | ~7.7 | Doublet of doublets |

| -CH₂Br | ~4.8 | Singlet |

| N⁺-H | Variable (broad) | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy of this compound Hydrobromide

Similar to the ¹H NMR, the ¹³C NMR spectrum will also show downfield shifts for the pyridine ring carbons due to the electron-withdrawing effect of the protonated nitrogen.

Table 4: Predicted ¹³C NMR Spectral Data for this compound Hydrobromide

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~148 |

| C-6 | ~145 |

| C-4 | ~142 |

| C-5 | ~128 |

| C-3 | ~135 |

| -CH₂Br | ~30 |

Comparison with this compound (Free Base)

Upon deprotonation to the free base, the signals for the ring protons and carbons would shift upfield due to the increased electron density on the pyridine ring. The N⁺-H signal would be absent.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrobromide salt, CDCl₃ for the free base) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire the ¹H NMR spectrum. This usually involves a short pulse sequence and a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Workflow Diagram

Caption: General workflow for acquiring and processing NMR spectra.

Conclusion

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

The Pyridylmethyl Halide Synthon: A Technical Guide to the Strategic Application of 3-(Bromomethyl)pyridine in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the physicochemical profile of drug candidates make it a privileged scaffold.[3][4] 3-(Bromomethyl)pyridine, and its hydrobromide salt, serves as a critical and highly versatile building block, providing a reactive handle to introduce the valuable 3-pyridylmethyl moiety into potential drug molecules. This guide offers an in-depth analysis of the synthesis, reactivity, and strategic application of this compound, grounded in field-proven insights and detailed experimental protocols. We will explore its synthesis via Wohl-Ziegler bromination, its utility in core synthetic transformations, and its role in the structure-activity relationships (SAR) of successful drugs, exemplified by the second-generation antihistamine, Rupatadine.

The Strategic Importance of the Pyridyl Moiety in Medicinal Chemistry

The pyridine ring is an isostere of benzene, but the introduction of a nitrogen atom fundamentally alters its properties in a medicinally relevant manner.[4] The nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor binding site. Furthermore, the basicity of the nitrogen atom (pKa of pyridine ~5.2) can be leveraged to form salts, significantly enhancing the aqueous solubility and bioavailability of a drug candidate.[3] The pyridine ring is found in numerous classes of drugs, including proton pump inhibitors (e.g., omeprazole), kinase inhibitors (e.g., crizotinib), and antihistamines, underscoring its broad utility in tuning both pharmacokinetic and pharmacodynamic properties.[2][4]

This compound: Physicochemical Profile and Reactivity

This compound is a halogenated heterocyclic building block, most commonly handled as its more stable hydrobromide salt.[5] The key to its utility lies in the reactivity of the bromomethyl group. The carbon atom is analogous to a benzylic carbon, making the bromide an excellent leaving group in nucleophilic substitution reactions. This allows for the facile formation of C-N, C-O, and C-S bonds, installing the 3-pyridylmethyl group onto a wide range of molecular scaffolds.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆BrN · HBr | [6] |

| Molecular Weight | 252.93 g/mol | [6] |

| Appearance | Brown to off-white solid | [5] |

| Melting Point | 150-155 °C | [7] |

| Reactivity | Highly susceptible to S_N2 reactions | [7][8] |

| Primary Hazard | Corrosive, Lachrymator | [9] |

The position of the nitrogen at the 3-position is significant. Unlike the 2- and 4-isomers, the nitrogen atom exerts a less direct electronic influence on the bromomethyl group, giving it reactivity that is highly analogous to benzyl bromide, a familiar and predictable reaction partner for medicinal chemists.

Caption: Simplified free-radical chain mechanism for Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound Hydrobromide

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylpyridine (1.0 eq), N-bromosuccinimide (1.05 eq), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile, ~0.2 M).

-

Initiation: Add a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile). Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS has been fully converted to the less dense succinimide, which will float on the surface in CCl₄.

-

Workup: Cool the reaction mixture to room temperature and then place in an ice bath. Filter off the solid succinimide and wash it with a small amount of cold solvent.

-

Isolation (Free Base): The filtrate contains the product. It can be washed with a dilute aqueous solution of sodium carbonate to remove any remaining acidic species, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation (HBr Salt): For improved stability and easier handling, the crude free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HBr in acetic acid or gaseous HBr until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.

Safety and Handling Protocol

This compound and its hydrobromide salt are corrosive and potent lachrymators. [9]All handling must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [9]* Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. [9]

Core Applications in Medicinal Chemistry: Synthetic Transformations

The primary utility of this compound is as an electrophile in S_N2 reactions. Below are representative protocols for its most common applications.

N-Alkylation of Amines

This is arguably the most important transformation, used to connect the pyridylmethyl moiety to amine-containing scaffolds.

Experimental Protocol: N-Alkylation of a Secondary Amine

-

Setup: To a round-bottom flask, add the secondary amine (1.0 eq), this compound hydrobromide (1.1 eq), and a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq). The base is crucial to neutralize the HBr salt and the HBr generated during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography to yield the desired tertiary amine.

O-Alkylation of Phenols

The formation of pyridyl ethers is another common application, often used to modify the properties of phenolic drugs or intermediates.

Experimental Protocol: O-Alkylation of a Phenol

-

Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in a polar aprotic solvent like DMF or acetone.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Electrophile Addition: Add this compound hydrobromide (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or with heating (e.g., 60°C) until completion. The progress can be monitored by TLC or LC-MS.

-

Workup and Purification: Perform an aqueous workup similar to the N-alkylation protocol. The crude product is purified by silica gel column chromatography to afford the target pyridyl ether.

Case Study: Rupatadine (Antihistamine & PAF Antagonist)

Introduction

Rupatadine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria. [1][11]What makes it particularly interesting from a medicinal chemistry perspective is its dual mechanism of action: it is a potent antagonist of both the histamine H₁ receptor and the Platelet-Activating Factor (PAF) receptor. [12][13]This dual activity provides a broader spectrum of anti-inflammatory and anti-allergic effects compared to agents that only block the H₁ receptor. [4]

Synthetic Role of the Pyridylmethyl Moiety

The synthesis of Rupatadine provides a perfect example of the strategic use of a pyridylmethyl halide derivative. The key step is the N-alkylation of desloratadine (the active metabolite of loratadine) with 3-chloromethyl-5-methylpyridine or its bromo-analogue. [14][15]

Caption: Workflow for the key N-alkylation step in the synthesis of Rupatadine.

This reaction is typically carried out using an inorganic base like potassium carbonate in a solvent such as toluene, often with the aid of a phase-transfer catalyst to improve reaction rates. [14]

The Pyridylmethyl Advantage: SAR and Receptor Binding Insights

The addition of the 5-methyl-3-pyridylmethyl group to the desloratadine scaffold is not arbitrary; it is a carefully considered modification that significantly enhances the drug's properties. Molecular docking and kinetic binding studies have provided a clear rationale for this enhancement. [6][14]

-